

# Spectroscopic Profile of 2-Methoxyquinoline-7-carboxylic acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	2-Methoxyquinoline-7-carboxylic acid
CAS No.:	1374258-40-8
Cat. No.:	B3338882

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxyquinoline-7-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. It is designed to be a foundational resource for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation to facilitate the identification, characterization, and application of this molecule.

## Introduction to 2-Methoxyquinoline-7-carboxylic acid

**2-Methoxyquinoline-7-carboxylic acid** belongs to the quinoline class of compounds, which are known for their broad range of biological activities. The presence of the methoxy and carboxylic acid functionalities on the quinoline scaffold suggests potential for diverse chemical modifications and biological interactions. Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. Spectroscopic

techniques are the cornerstone of this characterization, providing unambiguous evidence of the molecular structure.

Molecular Structure:

Caption: Chemical structure of **2-Methoxyquinoline-7-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Methoxyquinoline-7-carboxylic acid**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide definitive information on the substitution pattern and the electronic environment of each atom.

### Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of **2-Methoxyquinoline-7-carboxylic acid** is provided below.

Sample Preparation:

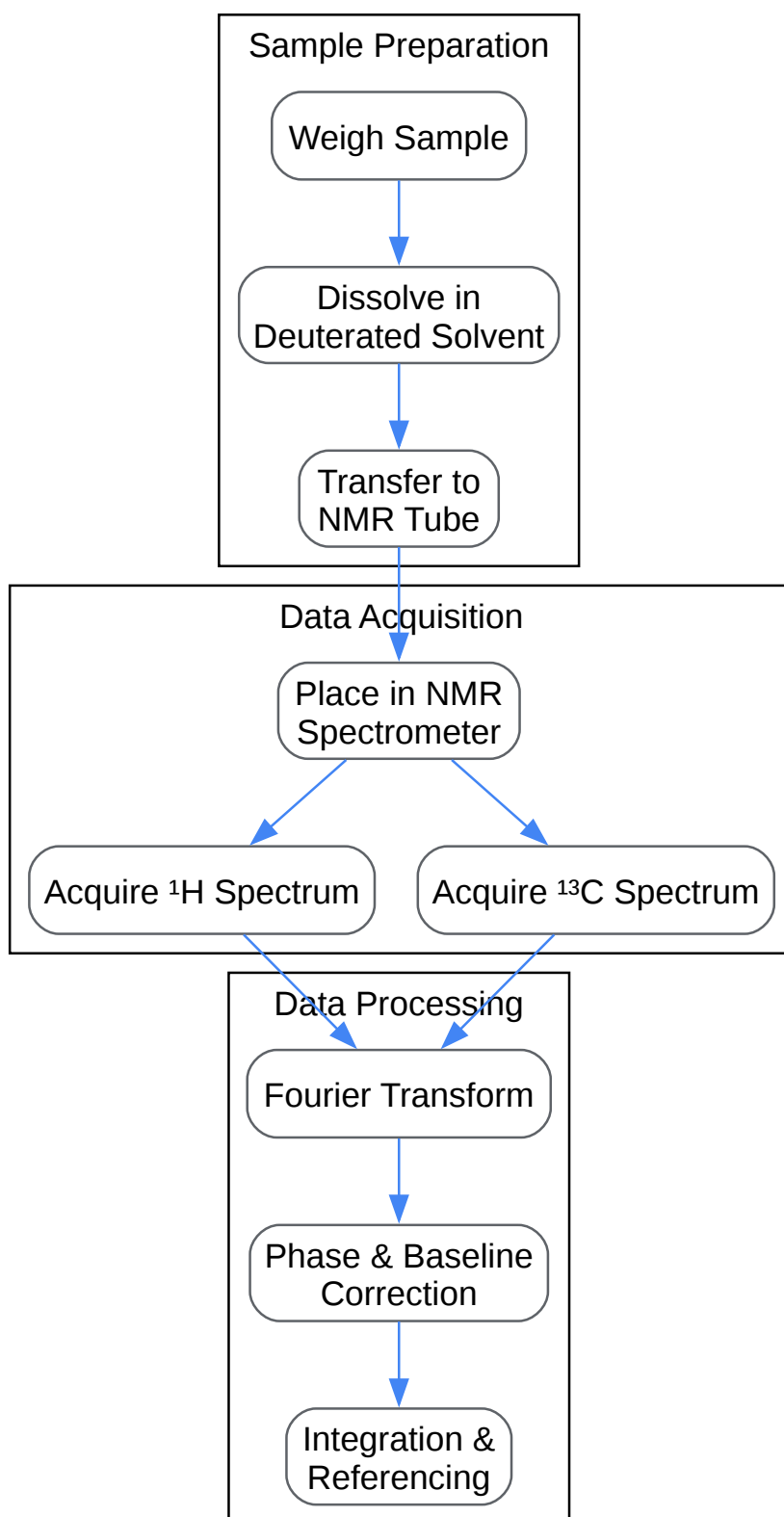
- **Weighing the Sample:** Accurately weigh 5-10 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR experiments.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the potential to observe the exchangeable proton of the carboxylic acid.<sup>[1]</sup>
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.<sup>[1]</sup>
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition:

- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.
- $^1\text{H}$  NMR Parameters:
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Employ a relaxation delay that allows for full relaxation of all protons.
- $^{13}\text{C}$  NMR Parameters:
  - Use a wider spectral width (e.g., 0-200 ppm).
  - A greater number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Proton decoupling should be used to simplify the spectrum and improve sensitivity.

#### Data Processing:

- Apply Fourier transform to the raw data.
- Perform phase correction and baseline correction to obtain the final spectrum.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Reference the spectra to the residual solvent peak (DMSO- $d_6$ :  $\sim 2.50$  ppm for  $^1\text{H}$  and  $\sim 39.5$  ppm for  $^{13}\text{C}$ ) or the internal standard.[\[2\]](#)



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Caption: Experimental workflow for NMR analysis.

## Expected $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons will likely appear in the range of 7.0-9.0 ppm.[3] The methoxy protons are expected to appear as a singlet around 4.0 ppm, and the carboxylic acid proton will resonate far downfield, typically between 10 and 13 ppm, and may be broad due to hydrogen bonding and exchange.[2][3]

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Expected Coupling Constant (J, Hz)
H-3	~6.8 - 7.2	d	~8.5
H-4	~7.9 - 8.3	d	~8.5
H-5	~7.8 - 8.2	d	~8.0
H-6	~7.4 - 7.8	dd	~8.0, ~1.5
H-8	~8.0 - 8.4	d	~1.5
OCH <sub>3</sub>	~3.9 - 4.1	s	-
COOH	~12.0 - 13.5	br s	-

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

## Expected $^{13}\text{C}$ NMR Spectral Data

The carbon NMR spectrum will be characterized by signals for the nine carbons of the quinoline ring, the carboxylic acid carbonyl carbon, and the methoxy carbon. The carbonyl carbon will be the most downfield signal, expected in the region of 165-185 ppm.[2][4] The aromatic carbons will resonate between 100 and 160 ppm, while the methoxy carbon will appear around 55-60 ppm.[5]

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
C-2	~160 - 165
C-3	~110 - 115
C-4	~135 - 140
C-4a	~120 - 125
C-5	~125 - 130
C-6	~120 - 125
C-7	~130 - 135
C-8	~105 - 110
C-8a	~145 - 150
COOH	~165 - 175
OCH <sub>3</sub>	~55 - 60

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like **2-Methoxyquinoline-7-carboxylic acid**.

## Experimental Protocol: ESI-MS Analysis

Sample Preparation:

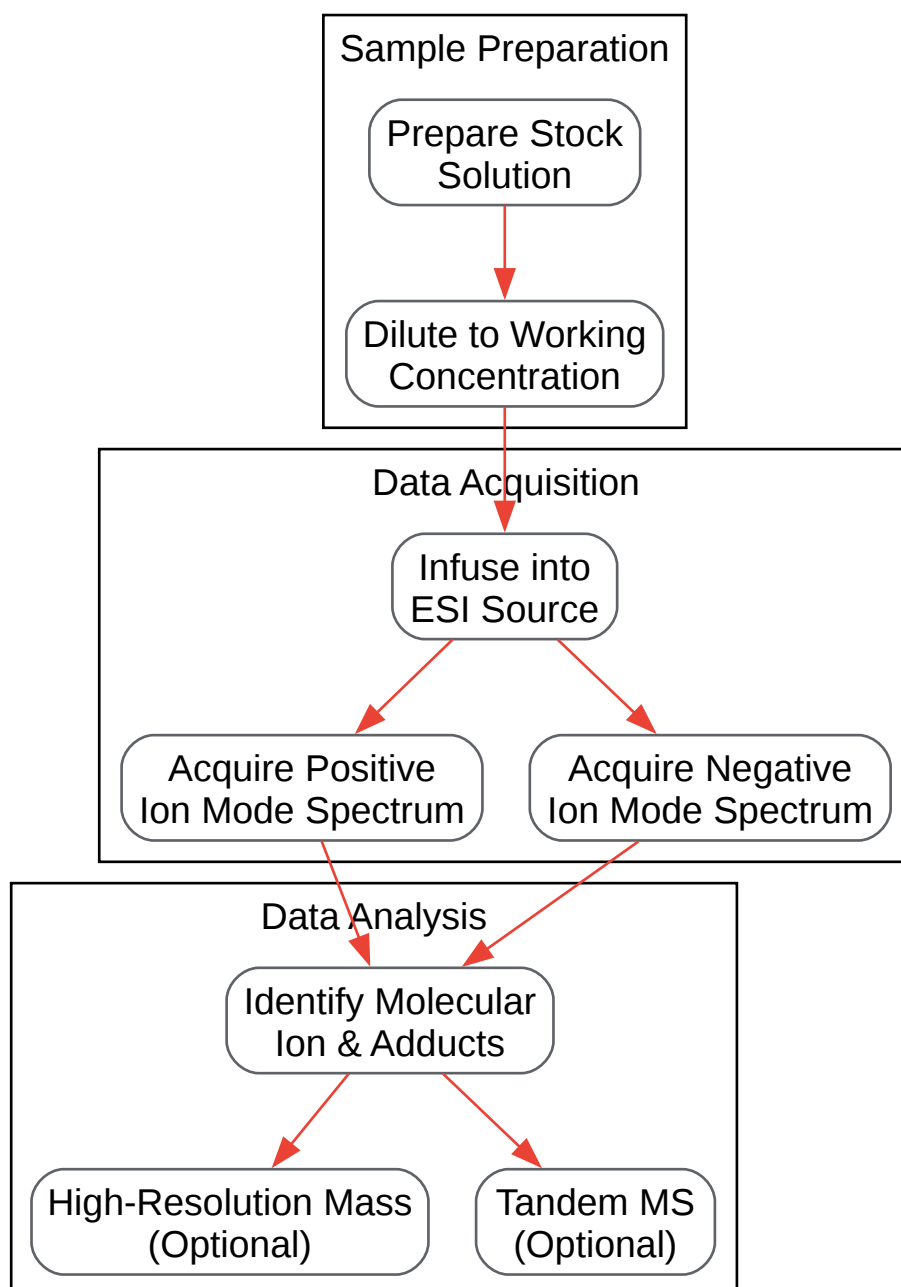
- **Stock Solution:** Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- **Working Solution:** Dilute the stock solution with the mobile phase (e.g., a mixture of water and methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization) to a final concentration in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range.

#### Data Acquisition:

- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
- Ionization Mode: Acquire spectra in both positive and negative ion modes to observe the protonated molecule  $[M+H]^+$  and the deprotonated molecule  $[M-H]^-$ , respectively.
- Mass Range: Scan a mass range that includes the expected molecular ion (e.g.,  $m/z$  100-500).
- ESI Source Parameters: Optimize the spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) to achieve a stable and intense signal.

#### Data Analysis:

- Identify the molecular ion peak in both positive ( $[M+H]^+$ ) and negative ( $[M-H]^-$ ) modes.
- Observe other potential adducts, such as the sodium adduct  $[M+Na]^+$ .
- If using a high-resolution mass spectrometer, determine the accurate mass and calculate the elemental composition to confirm the molecular formula.
- In tandem MS (MS/MS) experiments, select the molecular ion as the precursor and fragment it to obtain structural information.



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Caption: Experimental workflow for ESI-MS analysis.

## Expected Mass Spectrometry Data

The predicted mass spectrometry data for **2-Methoxyquinoline-7-carboxylic acid** ( $C_{11}H_9NO_3$ , Monoisotopic Mass: 203.05824 Da) is presented below.[6]

Adduct	Formula	Calculated m/z
[M+H] <sup>+</sup>	[C <sub>11</sub> H <sub>10</sub> NO <sub>3</sub> ] <sup>+</sup>	204.0655
[M+Na] <sup>+</sup>	[C <sub>11</sub> H <sub>9</sub> NNaO <sub>3</sub> ] <sup>+</sup>	226.0475
[M-H] <sup>-</sup>	[C <sub>11</sub> H <sub>8</sub> NO <sub>3</sub> ] <sup>-</sup>	202.0510

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule ([M+H]<sup>+</sup> at m/z 204) is expected to undergo fragmentation primarily through the loss of the carboxylic acid group as water (H<sub>2</sub>O, 18 Da) and carbon monoxide (CO, 28 Da), or as formic acid (HCOOH, 46 Da). The deprotonated molecule ([M-H]<sup>-</sup> at m/z 202) is expected to lose carbon dioxide (CO<sub>2</sub>, 44 Da).

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

## Experimental Protocol: FT-IR Analysis

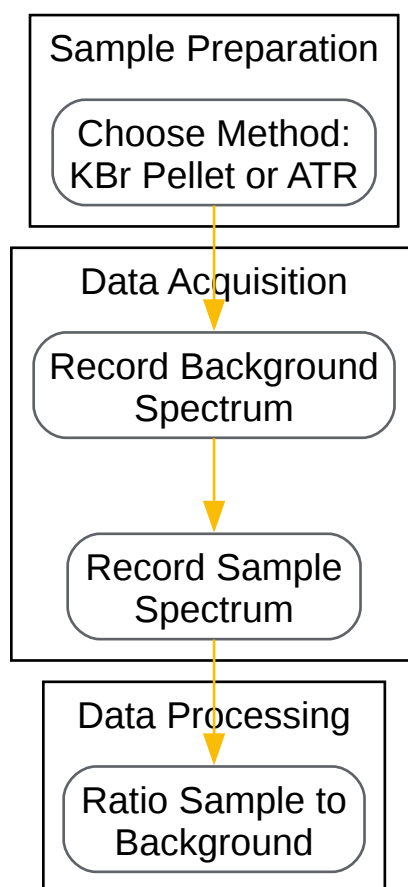
Sample Preparation:

- **KBr Pellet:** Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

- **Sample Spectrum:** Place the sample in the spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.



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Caption: Experimental workflow for FT-IR analysis.

## Expected IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted quinoline ring.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (carboxylic acid dimer)	2500-3300	Broad, Strong
Aromatic C-H stretch	3000-3100	Medium, Sharp
C=O stretch (carboxylic acid)	1680-1710	Strong
Aromatic C=C and C=N stretch	1400-1600	Medium to Strong
C-O stretch (carboxylic acid)	1210-1320	Strong
C-O stretch (methoxy)	1000-1250	Strong
O-H bend (out-of-plane)	900-960	Broad, Medium

The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.[7][8][9] The C=O stretch will be a strong, sharp peak, and its position may be slightly lower than that of a simple aliphatic carboxylic acid due to conjugation with the aromatic ring.[7][10][11]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the quinoline ring in **2-Methoxyquinoline-7-carboxylic acid** is expected to give rise to characteristic absorption bands.

### Experimental Protocol: UV-Vis Analysis

Sample Preparation:

- **Solvent Selection:** Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol, ethanol, acetonitrile).
- **Stock Solution:** Prepare a stock solution of the compound with a known concentration in the chosen solvent.

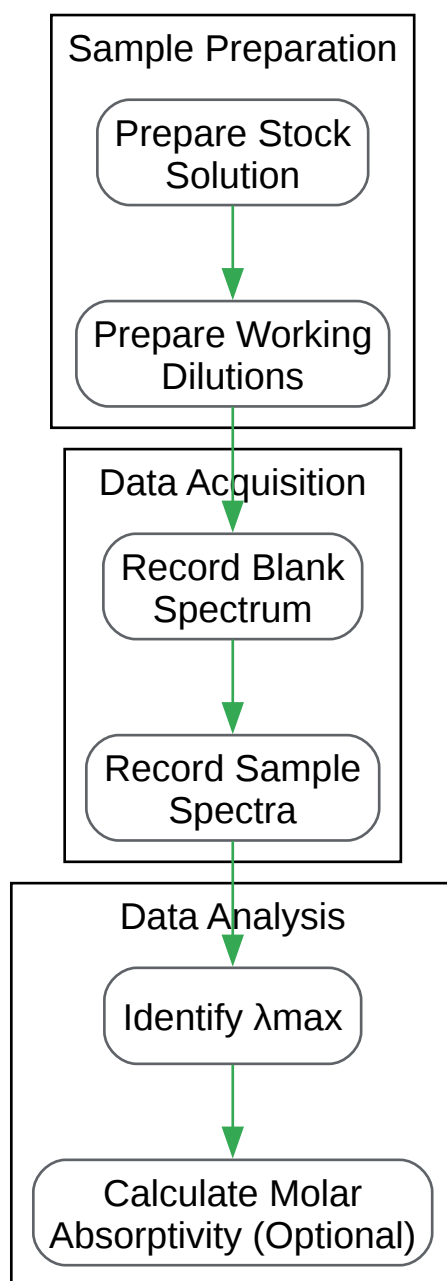
- Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

#### Data Acquisition:

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Blank Spectrum: Fill a cuvette with the pure solvent and record a blank spectrum to zero the instrument.
- Sample Spectra: Record the absorption spectra of the working solutions over a suitable wavelength range (e.g., 200-400 nm).

#### Data Analysis:

- Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
- If desired, use the Beer-Lambert law ( $A = \epsilon bc$ ) to calculate the molar absorptivity ( $\epsilon$ ) if the concentration ( $c$ ) and path length ( $b$ ) are known.



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Caption: Experimental workflow for UV-Vis analysis.

## Expected UV-Vis Spectral Data

The UV-Vis spectrum of **2-Methoxyquinoline-7-carboxylic acid** is expected to exhibit multiple absorption bands characteristic of the quinoline chromophore. These absorptions arise from  $\pi \rightarrow \pi^*$  electronic transitions within the aromatic system. The presence of the methoxy and

carboxylic acid substituents will influence the exact positions and intensities of these bands. Carboxylic acids typically show a weak  $n \rightarrow \pi^*$  transition at a lower wavelength, around 200-215 nm.[10] The more intense  $\pi \rightarrow \pi^*$  transitions of the quinoline ring are expected at higher wavelengths.

## Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Methoxyquinoline-7-carboxylic acid**, along with detailed experimental protocols for its characterization. While experimental data for this specific molecule is not readily available in the public domain, the information presented here, based on the analysis of closely related compounds and established spectroscopic principles, serves as a robust framework for its identification and analysis. The provided methodologies are designed to be self-validating, ensuring trustworthy and reproducible results for researchers in the fields of chemistry, pharmacology, and materials science.

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